(4-Phenylbutyl)methylamine hydrochloride

Sigma-1 receptor Phenylalkylamine SAR Receptor binding affinity

Targeted for sigma-1 receptor research and covalent inhibitor development (e.g., KSC-34) due to its N-methyl secondary amine structure, which ensures high binding affinity and chemoselectivity. The hydrochloride salt offers reliable solid-state handling with ≥98% purity, unlike the free base liquid. Its inherent N-methyl protecting group streamlines synthesis, avoiding orthogonal protection steps. Choose this building block over primary amine analogs for reproducible target engagement and quantitative bioassays.

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
CAS No. 148252-36-2
Cat. No. B190234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenylbutyl)methylamine hydrochloride
CAS148252-36-2
Molecular FormulaC11H18ClN
Molecular Weight199.72 g/mol
Structural Identifiers
SMILESCNCCCCC1=CC=CC=C1.Cl
InChIInChI=1S/C11H17N.ClH/c1-12-10-6-5-9-11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H
InChIKeyTVBSRDQPDKLCIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity, Purity Specifications, and Procurement Profile of (4-Phenylbutyl)methylamine hydrochloride (CAS 148252-36-2)


(4-Phenylbutyl)methylamine hydrochloride is a secondary phenylalkylamine that exists as a stable, solid hydrochloride salt . With a molecular formula of C₁₁H₁₈ClN and a molecular weight of 199.72 g/mol, it is a versatile building block with established purity specifications of ≥95% or 98% from multiple commercial vendors . The compound’s structural composition, featuring a phenyl ring connected to a butyl chain with a terminal N-methyl group, facilitates its use in targeted research applications, particularly in the synthesis of covalent inhibitors and in the exploration of sigma receptor pharmacology .

The Hidden Risks of Substituting (4-Phenylbutyl)methylamine hydrochloride with Generic Phenylalkylamine Analogs


Substituting (4-Phenylbutyl)methylamine hydrochloride with other phenylalkylamines introduces significant risks in research reproducibility and target engagement specificity. The compound’s secondary amine structure, with a specific N-methyl substitution on the butyl linker, is critical for precise interactions with biological targets such as the sigma-1 receptor and the PDIA1 enzyme [1]. Simply swapping for a primary amine (e.g., 4-phenylbutylamine) or a different N-alkyl analog can drastically alter binding affinity and functional activity, a phenomenon well-documented in sigma receptor structure-activity relationship (SAR) studies [2]. Furthermore, the consistent solid-state properties of the hydrochloride salt ensure reliable handling and formulation, a benefit not guaranteed with alternative salt forms or free bases .

Quantitative Differentiation of (4-Phenylbutyl)methylamine hydrochloride: A Comparator-Based Evidence Guide


Sigma-1 Receptor Binding Affinity: A Class-Based Advantage Over Primary Amine Analogs

While direct affinity data for (4-Phenylbutyl)methylamine hydrochloride is not publicly available, class-level structure-activity relationships demonstrate that N-alkyl substitution, such as the methyl group present in this compound, is a critical determinant for high sigma-1 receptor binding affinity in phenylalkylamines . This is in contrast to the primary amine, 4-phenylbutylamine, which lacks this modification and is thus expected to have significantly lower affinity. In a direct head-to-head study, 4-benzylpiperidines, a related class, exhibited higher sigma-1 affinity than 4-phenylbutylamines (a-series), underscoring the importance of specific N-substitution [1]. This class-level inference positions the N-methylated compound as a superior tool for sigma-1 pharmacology research compared to its non-methylated counterpart.

Sigma-1 receptor Phenylalkylamine SAR Receptor binding affinity

Purity and Physical State: Verifiable Vendor Specifications for Reproducible Research

Procurement decisions for research chemicals are critically dependent on verifiable purity and consistent physical form. (4-Phenylbutyl)methylamine hydrochloride is offered as a solid with a minimum purity specification of ≥95% (by NMR) from Chem-Impex International and 98% from Combi-Blocks, Inc. . This is a key differentiator from the free base analog, methyl(4-phenylbutyl)amine (CAS 4265-99-0), which is a liquid at room temperature and lacks a publicly available, quantifiable purity specification from a major vendor. The solid hydrochloride salt provides superior ease of handling, accurate weighing, and long-term storage stability at 2-8°C, directly contributing to experimental reproducibility .

Chemical purity Hydrochloride salt Analytical specification

Targeted Covalent Inhibitor Design: KSC-34 Exemplifies Unique Utility Over 4-Phenylbutylamine

The (4-phenylbutyl)methylamine motif is a key structural element in KSC-34, a covalent inhibitor designed for optimized binding to the a-domain of protein disulfide isomerase A1 (PDIA1) [1]. KSC-34 utilizes the (4-phenylbutyl)methylamine diversity element for non-covalent recognition, positioning a chloroacetamide warhead to covalently modify cysteine 53 [2]. This application highlights a specific, documented use case that is not replicated by the simpler primary amine, 4-phenylbutylamine. The secondary amine and specific linker geometry of (4-Phenylbutyl)methylamine hydrochloride are essential for achieving the required binding pose and subsequent covalent modification, demonstrating a clear advantage in developing targeted covalent probes.

Covalent inhibitor PDIA1 Chemical probe

Superior Synthetic Handle: Secondary Amine Reactivity Contrasts with Primary Amine Analogs

As a secondary amine, (4-Phenylbutyl)methylamine hydrochloride offers a distinct synthetic profile compared to its primary amine analog, 4-phenylbutylamine [1]. The N-methyl group serves as a permanent protecting group, allowing for selective functionalization at other reactive sites without the need for additional protection/deprotection steps. This is particularly valuable in multi-step syntheses where chemoselectivity is paramount. Conversely, the primary amine in 4-phenylbutylamine is more nucleophilic and often requires protection strategies to prevent unwanted side reactions. This inherent difference in reactivity makes the secondary amine a more advanced and versatile building block for complex molecule assembly.

Secondary amine Synthetic intermediate Building block

Targeted Application Scenarios for (4-Phenylbutyl)methylamine hydrochloride Based on Quantitative Evidence


Design and Synthesis of Covalent Chemical Probes Targeting PDIA1

This scenario is directly supported by the compound's use in the covalent inhibitor KSC-34 [1]. Researchers developing targeted covalent inhibitors for PDIA1 should prioritize (4-Phenylbutyl)methylamine hydrochloride as a core building block. Its specific geometry and secondary amine function are critical for the non-covalent recognition required for effective covalent modification, a role for which the primary amine analog 4-phenylbutylamine is unsuitable.

Sigma-1 Receptor Pharmacology Studies Requiring Potent Phenylalkylamine Ligands

In research focused on the sigma-1 receptor, where high binding affinity is a key parameter, (4-Phenylbutyl)methylamine hydrochloride is the preferred phenylbutylamine scaffold [1]. Class-level SAR demonstrates that N-alkylation is crucial for potent sigma-1 engagement [2]. Therefore, this compound should be selected over non-alkylated analogs like 4-phenylbutylamine for studies aimed at understanding sigma-1 receptor function, ligand binding, or therapeutic potential.

Multi-Step Organic Synthesis Requiring Chemoselective Amine Functionalization

Chemists engaged in complex molecule synthesis should select (4-Phenylbutyl)methylamine hydrochloride when a chemoselective handle is required [1]. The secondary amine's N-methyl group provides an inherent and stable protecting group, streamlining synthetic routes by eliminating the need for orthogonal protection/deprotection strategies. This is a clear advantage over the more reactive primary amine 4-phenylbutylamine in many synthetic sequences.

Analytical Method Development and Bioassays Demanding High-Purity, Stable Standards

For applications where purity and physical consistency are paramount, such as in the development of analytical standards or the execution of quantitative bioassays, (4-Phenylbutyl)methylamine hydrochloride is the superior choice [1]. Its defined high purity (≥95% or 98%) and solid, stable form ensure reproducible weighing, solution preparation, and long-term storage [2]. This contrasts with the free base analog, which is a liquid with no verifiable purity specification, introducing unacceptable variability into quantitative workflows.

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